molecular formula C12H16N4O4 B140894 4,4'-Azobis(4-cyanovaleric acid) CAS No. 2638-94-0

4,4'-Azobis(4-cyanovaleric acid)

Cat. No. B140894
CAS RN: 2638-94-0
M. Wt: 280.28 g/mol
InChI Key: VFXXTYGQYWRHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739008

Procedure details

Of these oil-soluble initiators, the most preferable due to commercial availability are 2,2'-azobis(isobutyronitrile), 4,4'-azobis(4-cyanopentanoic acid), 2,2'-azobis-(2,4-dimethylvaleronitrile), t-butyl hydroperoxide, cumene hydroperoxide, benzoyl peroxide amnd lauroyl peroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
benzoyl peroxide amnd lauroyl peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=N[C:3](C)(C)C#N.[N:13]([C:24]([C:31]#N)([CH3:30])[CH2:25][CH2:26]C(O)=O)=[N:14][C:15]([C:22]#[N:23])([CH3:21])[CH2:16][CH2:17][C:18](O)=O.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.C(OO)(C)(C)C.[O-]O.C1(C(C)C)C=CC=CC=1>>[C:24]([N:13]=[N:14][C:15]1([C:22]#[N:23])[CH2:16][CH2:17][CH2:18][CH2:3][CH2:21]1)([CH2:25][CH3:26])([CH3:30])[CH3:31] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(CCC(=O)O)(C)C#N)C(CCC(=O)O)(C)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Six
Name
benzoyl peroxide amnd lauroyl peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(CC)N=NC1(CCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.